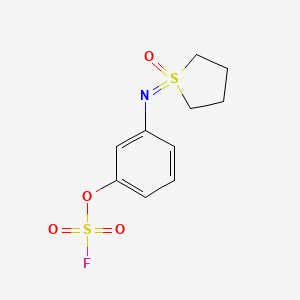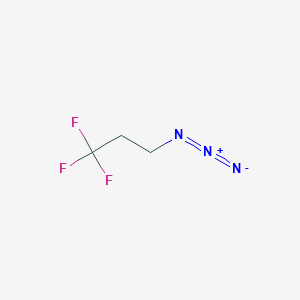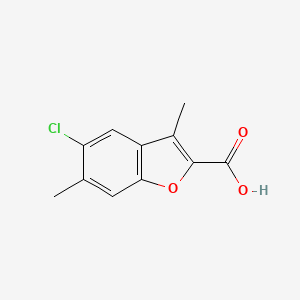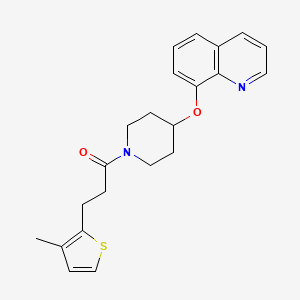![molecular formula C12H15NO B2992490 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol CAS No. 1823913-23-0](/img/structure/B2992490.png)
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol, commonly known as Spiroindoline, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Spiroindoline has a unique spirocyclic structure that gives it distinct properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Spiroindoline varies depending on the disease being targeted. In cancer research, Spiroindoline induces apoptosis by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death. Spiroindoline also inhibits angiogenesis by inhibiting the vascular endothelial growth factor (VEGF) pathway, which is a key pathway involved in the formation of new blood vessels. In Alzheimer's disease research, Spiroindoline inhibits acetylcholinesterase, which results in an increase in acetylcholine levels, leading to improved memory and learning. In Parkinson's disease research, Spiroindoline protects dopaminergic neurons from oxidative stress by activating the Nrf2-ARE pathway, which is a key pathway involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Spiroindoline has been shown to have various biochemical and physiological effects, depending on the disease being targeted. In cancer research, Spiroindoline inhibits cell proliferation and induces apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease research, Spiroindoline improves memory and learning by increasing acetylcholine levels. In Parkinson's disease research, Spiroindoline protects dopaminergic neurons from oxidative stress, leading to the prevention of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Spiroindoline is its unique spirocyclic structure, which gives it distinct properties that can be exploited for drug development. Spiroindoline also has a broad range of potential therapeutic applications, making it a promising candidate for drug development. One of the limitations of Spiroindoline is its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for Spiroindoline research, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in other diseases. One potential area of research is the development of Spiroindoline-based drugs for the treatment of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential area of research is the development of Spiroindoline-based drugs for the treatment of viral infections, such as COVID-19. Overall, Spiroindoline has shown great promise in the field of medicinal chemistry, and further research is needed to fully explore its potential therapeutic applications.
Synthesemethoden
Spiroindoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid derivative with an aldehyde or ketone to form a spirocyclic compound. The Mannich reaction involves the reaction of an aldehyde or ketone with a primary amine and formaldehyde to form a β-amino carbonyl compound. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone to form a quinoline derivative. Each of these methods has been successfully used to synthesize Spiroindoline.
Wissenschaftliche Forschungsanwendungen
Spiroindoline has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Spiroindoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, Spiroindoline has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning. In Parkinson's disease research, Spiroindoline has been shown to protect dopaminergic neurons from oxidative stress, which is one of the main causes of Parkinson's disease.
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-quinoline-4,1'-cyclobutane]-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-9-2-3-11-10(8-9)12(4-1-5-12)6-7-13-11/h2-3,8,13-14H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULCSOPPTLPNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]acetic acid](/img/structure/B2992408.png)


![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2992412.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2992415.png)
![methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2992420.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B2992421.png)
![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)

![6-Amino-4-(2,3-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2992427.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)